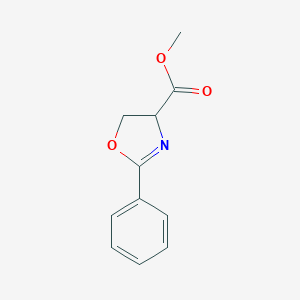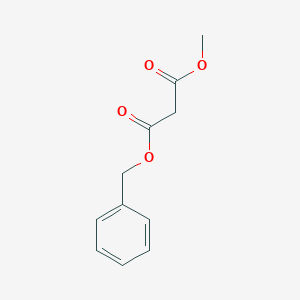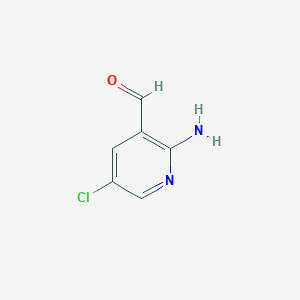
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Descripción general
Descripción
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring fused with a phenyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes to oxidize oxazolines to oxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclodehydration processes using similar reagents and conditions as described above. The use of flow chemistry techniques can enhance the safety and efficiency of the production process by minimizing the handling of hazardous reagents and improving product purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic substitution reactions on the phenyl ring, which can introduce various functional groups.
Reduction: Reduction of the oxazole ring to form corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and NiO₂.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of oxazoles.
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of dihydro-oxazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents due to its potential biological activity.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure but different substituents.
Isoxazoles: Structural isomers of oxazoles with the nitrogen and oxygen atoms in different positions.
Uniqueness
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific combination of an oxazole ring with a phenyl group and a carboxylate ester. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGDAXTDJUMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















